molecular formula C22H23FN4O B5024038 4-[[3-(3-fluorophenyl)-1-(3-methylphenyl)pyrazol-4-yl]methyl]piperazine-1-carbaldehyde

4-[[3-(3-fluorophenyl)-1-(3-methylphenyl)pyrazol-4-yl]methyl]piperazine-1-carbaldehyde

Cat. No.: B5024038
M. Wt: 378.4 g/mol
InChI Key: QYOOIVCSHCKFRD-UHFFFAOYSA-N
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Description

4-[[3-(3-fluorophenyl)-1-(3-methylphenyl)pyrazol-4-yl]methyl]piperazine-1-carbaldehyde is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name

4-[[3-(3-fluorophenyl)-1-(3-methylphenyl)pyrazol-4-yl]methyl]piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O/c1-17-4-2-7-21(12-17)27-15-19(14-25-8-10-26(16-28)11-9-25)22(24-27)18-5-3-6-20(23)13-18/h2-7,12-13,15-16H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOOIVCSHCKFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C(=N2)C3=CC(=CC=C3)F)CN4CCN(CC4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-(3-fluorophenyl)-1-(3-methylphenyl)pyrazol-4-yl]methyl]piperazine-1-carbaldehyde typically involves a multi-step process. One common method starts with the preparation of the pyrazole core. This can be achieved through the reaction of an α, β-unsaturated ketone with hydrazine derivatives, followed by oxidative aromatization to form the pyrazole ring .

This can be done through a series of substitution reactions, where appropriate reagents and catalysts are used to ensure the selective introduction of these groups .

Finally, the piperazine ring is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with piperazine under controlled conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

4-[[3-(3-fluorophenyl)-1-(3-methylphenyl)pyrazol-4-yl]methyl]piperazine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[[3-(3-fluorophenyl)-1-(3-methylphenyl)pyrazol-4-yl]methyl]piperazine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[3-(3-fluorophenyl)-1-(3-methylphenyl)pyrazol-4-yl]methyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl and methylphenyl groups can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the piperazine ring can interact with various receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated pyrazole derivative with potential anticancer activity.

    (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione: A pyrazole derivative with cytotoxic properties.

Uniqueness

4-[[3-(3-fluorophenyl)-1-(3-methylphenyl)pyrazol-4-yl]methyl]piperazine-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorophenyl and methylphenyl groups enhances its binding affinity and selectivity, making it a valuable compound for various applications.

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